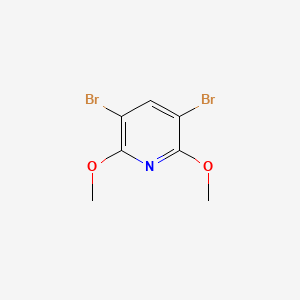

3,5-Dibromo-2,6-dimethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUBNSHUMRETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654774 | |

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-44-9 | |

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethoxypyridine (CAS: 16727-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,6-dimethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including two bromine atoms at the 3 and 5 positions and two methoxy groups at the 2 and 6 positions, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The bromine atoms provide reactive sites for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy groups can influence the electronic properties and reactivity of the pyridine ring and can also be subject to modification. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16727-44-9 | N/A |

| Molecular Formula | C₇H₇Br₂NO₂ | N/A |

| Molecular Weight | 296.95 g/mol | N/A |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.821 g/cm³ | [1] |

| Appearance | Solid | N/A |

Synthesis

General Experimental Protocol: Bromination of 2,6-Dimethoxypyridine

Materials:

-

2,6-Dimethoxypyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Carbon Tetrachloride)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide), if using NBS for free-radical bromination.

-

Lewis acid catalyst (e.g., Iron(III) bromide), if using Br₂ for electrophilic bromination.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

For bromination with NBS, add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a radical initiator. The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

For bromination with elemental bromine, cool the solution of 2,6-dimethoxypyridine in an appropriate solvent to 0 °C. Add a Lewis acid catalyst, followed by the slow, dropwise addition of bromine (2.0-2.2 equivalents). The reaction is then allowed to warm to room temperature and stirred until completion.

-

Upon completion of the reaction, the mixture is cooled to room temperature. If NBS was used, the succinimide byproduct is removed by filtration.

-

The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Figure 1: General workflow for the synthesis of this compound.

Spectral Data

While specific spectral data for this compound is not available in the provided search results, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

1H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 | ~ 7.5 - 8.0 | s |

| OCH₃ | ~ 3.9 - 4.1 | s |

The 1H NMR spectrum is expected to be simple, showing a singlet for the proton at the C-4 position and a singlet for the six protons of the two equivalent methoxy groups. The exact chemical shifts would be influenced by the electronic effects of the bromine and methoxy substituents.

13C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) |

| C-2, C-6 | ~ 155 - 165 |

| C-3, C-5 | ~ 110 - 120 |

| C-4 | ~ 140 - 150 |

| OCH₃ | ~ 50 - 60 |

The 13C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~ 3000 - 3100 |

| C-H (aliphatic, OCH₃) | ~ 2850 - 2950 |

| C=N, C=C (pyridine ring) | ~ 1400 - 1600 |

| C-O (methoxy) | ~ 1000 - 1300 |

| C-Br | ~ 500 - 650 |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 297, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation may involve the loss of methyl groups (CH₃), methoxy groups (OCH₃), or bromine atoms.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions allow for the selective formation of carbon-carbon bonds at the brominated positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 3 and 5 positions of the pyridine ring. This is a key strategy in the synthesis of kinase inhibitors and other biologically active molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid or ester (1.1 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Substituted pyridines are prevalent scaffolds in many approved drugs and are key components in the development of novel therapeutic agents. The ability to functionalize the pyridine ring at specific positions is crucial for optimizing the pharmacological properties of a drug candidate. This compound serves as a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core, which often interacts with the hinge region of the kinase active site. The Suzuki-Miyaura coupling of this compound with various boronic acids allows for the introduction of diverse aryl and heteroaryl groups at the 3 and 5 positions. This diversity is essential for exploring the structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors.

Figure 3: Logical workflow for the synthesis of kinase inhibitor scaffolds.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily available reactive sites allow for the construction of complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura coupling. This technical guide provides a foundation for researchers and scientists to explore the utility of this versatile building block in their own research and development endeavors. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully realize its potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dibromo-2,6-dimethoxypyridine, a halogenated and methoxy-substituted pyridine derivative. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The guide covers essential data on its chemical identity, physical and chemical properties, and includes a plausible synthetic route and a general analytical workflow. Due to the limited availability of direct experimental data in publicly accessible literature, some of the presented information is based on data from structurally related compounds and theoretical predictions.

Introduction

This compound (CAS No: 16727-44-9) is a polysubstituted aromatic heterocyclic compound. The presence of two bromine atoms and two methoxy groups on the pyridine ring makes it a potentially valuable intermediate in organic synthesis. The bromine atoms can serve as versatile handles for further functionalization through various cross-coupling reactions, while the methoxy groups influence the electronic properties and reactivity of the pyridine core. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. These data are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 16727-44-9 | [1] |

| Molecular Formula | C₇H₇Br₂NO₂ | |

| Molecular Weight | 296.95 g/mol | |

| Canonical SMILES | COC1=C(Br)C=C(Br)C(OC)=N1 | - |

| InChI Key | SQWUBNSHUMRETN-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.821 g/cm³ | [1] |

| Solubility | Soluble in chloroform and methanol; Insoluble in water. | - |

Table 3: Chemical and Safety Properties

| Property | Value | Source |

| Flash Point | 112 °C | [1] |

| pKa | Not experimentally determined. Predicted to be low due to the electron-withdrawing effects of the bromine and methoxy groups. | - |

| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | - |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Spectral Data (Predicted)

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~7.8-8.0 | s |

| OCH₃ | ~4.0-4.2 | s |

-

Rationale: The single proton on the pyridine ring (H-4) is expected to appear as a singlet in a downfield region due to the deshielding effects of the electronegative nitrogen atom and the adjacent bromine atoms. The two methoxy groups are chemically equivalent and will appear as a single singlet, likely in the region of 4.0-4.2 ppm.

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~160-165 |

| C-3, C-5 | ~110-115 |

| C-4 | ~140-145 |

| OCH₃ | ~55-60 |

-

Rationale: The carbons bearing the methoxy groups (C-2 and C-6) are expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. The carbons attached to the bromine atoms (C-3 and C-5) will also be significantly deshielded. The C-4 carbon will be further downfield due to the influence of the adjacent bromine atoms and the nitrogen atom. The methoxy carbons will appear in the typical region for such groups.

Table 6: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3050-3150 |

| C-O (methoxy) | ~1050-1250 |

| C=N (pyridine ring) | ~1550-1600 |

| C-Br | ~500-600 |

-

Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, the C-O stretching of the methoxy groups, the C=N stretching of the pyridine ring, and the C-Br stretching.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ should be observed at m/z 297 (for ⁷⁹Br₂), 299 (for ⁷⁹Br⁸¹Br), and 301 (for ⁸¹Br₂). Fragmentation may involve the loss of methyl groups (-CH₃) and methoxy groups (-OCH₃).

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a plausible synthetic route would involve the bromination of 2,6-dimethoxypyridine.

Reaction Scheme:

Caption: Plausible synthesis of this compound.

General Protocol:

-

Dissolution: Dissolve 2,6-dimethoxypyridine in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution while stirring. The reaction may need to be initiated with a radical initiator (e.g., AIBN) if NBS is used, or performed at a specific temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow.

Caption: General analytical workflow for this compound.

Methodologies:

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for preliminary purity assessment. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using KBr pellet) or as a solution.

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantitative purity analysis.

Conclusion

This compound is a halogenated pyridine derivative with potential as a synthetic intermediate. This guide has compiled its known physicochemical properties and provided predicted spectral data and plausible experimental protocols for its synthesis and analysis. While direct experimental data for some properties and detailed protocols are currently limited in the public domain, this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-2,6-dimethoxypyridine, a halogenated and methoxy-substituted pyridine derivative of interest in medicinal chemistry and drug development. This document outlines a plausible and detailed two-step synthetic pathway, starting from readily available precursors. Furthermore, it compiles essential physicochemical and spectroscopic data for the comprehensive characterization of the target compound. The synthesis involves the nucleophilic substitution of 2,6-dichloropyridine to form 2,6-dimethoxypyridine, followed by electrophilic bromination to yield the final product. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and application of novel pyridine-based compounds.

Synthesis of this compound

A two-step synthetic route is proposed for the preparation of this compound. The first step involves the synthesis of the intermediate, 2,6-dimethoxypyridine, from 2,6-dichloropyridine. The second step is the subsequent bromination of this intermediate to yield the target molecule.

Step 1: Synthesis of 2,6-Dimethoxypyridine

The synthesis of 2,6-dimethoxypyridine is achieved through a nucleophilic substitution reaction, where the chloro groups of 2,6-dichloropyridine are displaced by methoxy groups from sodium methoxide.

Reaction:

Experimental Protocol:

-

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent to increase the reaction temperature)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Add sodium methoxide portion-wise to the solution. An excess of sodium methoxide is typically used to ensure complete reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-dimethoxypyridine.

-

The crude product can be purified by vacuum distillation to yield pure 2,6-dimethoxypyridine as a liquid.

-

Step 2: Synthesis of this compound

The final step involves the electrophilic bromination of the 2,6-dimethoxypyridine intermediate. The methoxy groups are activating and ortho-, para-directing, thus directing the bromine atoms to the 3 and 5 positions of the pyridine ring.

Reaction:

The logical relationship for the characterization process involves synthesizing the compound and then subjecting it to various analytical techniques for structural elucidation and purity assessment.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established organic chemistry principles and utilizes readily available starting materials. The outlined characterization methods provide a comprehensive approach to confirm the structure and purity of the final product. This guide is intended to be a valuable resource for chemists in academia and industry working on the development of novel heterocyclic compounds. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all chemical waste should be disposed of according to institutional guidelines.

An In-depth Technical Guide on the Solubility of 3,5-Dibromo-2,6-dimethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-2,6-dimethoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicted solubility based on the compound's chemical structure, and provides a detailed experimental protocol for determining precise solubility values.

Predicted Solubility of this compound

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is expected to effectively solvate the polar methoxy groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | A polar aprotic solvent that should offer moderate solubility. | |

| Acetone | Moderate | The polarity of the ketone group should allow for moderate dissolution. | |

| Polar Protic | Methanol | Moderate to Low | The methoxy groups can hydrogen bond with methanol, but the bulky bromine atoms may hinder solubility. |

| Ethanol | Moderate to Low | Similar to methanol, with slightly lower polarity. | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene may have some interaction with the pyridine ring, but overall solubility is expected to be low. |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar aspects of the molecule. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and is often a good solvent for a wide range of organic compounds. |

| Chloroform | Moderate | Similar in properties to dichloromethane. |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., DMSO, Methanol, Dichloromethane)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.2 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[1][2]

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate the dissolution process.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vials for at least 2 hours at the controlled temperature.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette. To avoid disturbing the solid, it is crucial to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Logical Workflow for the Synthesis of this compound

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis is presented below. A plausible synthetic route involves the direct bromination of 2,6-dimethoxypyridine.

References

Spectroscopic Analysis of 3,5-Dibromo-2,6-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,5-Dibromo-2,6-dimethoxypyridine. Due to the absence of publicly available experimental spectra in surveyed databases, this document presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this compound. This guide includes tabulated spectral data, a standard experimental protocol for NMR data acquisition, and logical workflows for spectral analysis and compound characterization, visualized using Graphviz diagrams. The information herein is intended to support the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse reactivity imparted by the pyridine ring and its substituents. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, while the methoxy groups influence the electron density of the aromatic ring. Accurate structural elucidation is paramount for its application in synthesis and drug design, with NMR spectroscopy being the primary analytical technique for this purpose.

Predicted NMR Spectroscopic Data

Extensive searches of scientific literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. Therefore, the following data is based on computational predictions and should be used as a guideline for the interpretation of experimental spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct signals corresponding to the methoxy protons and the single aromatic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 1H | H-4 |

| ~4.0 - 4.2 | Singlet | 6H | 2 x -OCH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C-2, C-6 |

| ~145 - 147 | C-4 |

| ~110 - 112 | C-3, C-5 |

| ~54 - 56 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Mixing: Gently agitate the vial to ensure complete dissolution of the sample. A brief period of vortexing may be applied if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.

Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm).

-

Integration: For the ¹H NMR spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for NMR-based structural elucidation.

Conclusion

Crystal Structure of 3,5-Dibromo-2,6-dimethoxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2,6-dimethoxypyridine is a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and crystallographic databases was conducted to provide an in-depth technical guide on its crystal structure. However, as of the date of this report, the complete single-crystal X-ray diffraction data for this compound has not been publicly reported. While the synthesis of this compound has been described, its detailed solid-state architecture, including unit cell parameters, space group, and atomic coordinates, remains unelucidated in the accessible scientific domain. This document outlines the available information on its synthesis and characterization and highlights the current gap in knowledge regarding its crystallographic properties.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of bromine atoms and methoxy groups onto the pyridine ring, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby affecting its biological activity and material properties. A definitive understanding of its three-dimensional structure through single-crystal X-ray crystallography is paramount for structure-based drug design and the rational design of new materials.

Despite a thorough investigation of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), and a broad search of chemical literature, a publication containing the crystal structure of this compound could not be identified.

Synthesis and Characterization

While a crystal structure is not available, the synthesis of this compound has been reported. The primary synthetic route involves the dibromination of 2,6-dimethoxypyridine.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on reported synthetic methods for similar compounds.

Materials:

-

2,6-Dimethoxypyridine

-

Bromine (Br₂)

-

A suitable solvent (e.g., carbon tetrachloride, acetic acid)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 2,6-dimethoxypyridine in a suitable solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 2,6-dimethoxypyridine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by carefully adding a neutralizing agent, such as a saturated sodium bicarbonate solution, until the effervescence ceases.

-

Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

Characterization:

The identity and purity of the synthesized this compound would typically be confirmed by spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a dibrominated compound.

A doctoral thesis has reported the characterization of this compound by ¹H NMR and mass spectrometry, confirming its successful synthesis.

Logical Workflow for Structure Determination

The process of determining a novel crystal structure, which has not yet been performed for this compound, follows a well-defined workflow.

Conclusion and Future Outlook

A thorough search of the available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported. While methods for its synthesis exist, the absence of crystallographic data precludes a detailed analysis of its solid-state properties, including intermolecular interactions and packing motifs.

The determination of this crystal structure would be a valuable contribution to the field, providing crucial data for computational modeling, structure-activity relationship studies, and the development of new chemical entities based on this scaffold. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the single-crystal X-ray diffraction analysis of this compound to fill this knowledge gap. Once determined, the data should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

The Reactivity of the C-Br Bond in 3,5-Dibromo-2,6-dimethoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dibromo-2,6-dimethoxypyridine is a versatile building block in organic synthesis, offering two reactive C-Br bonds amenable to a variety of cross-coupling and functionalization reactions. The electronic properties of the pyridine ring, influenced by the electron-donating methoxy groups, play a crucial role in dictating the reactivity and regioselectivity of these transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bonds in this compound, focusing on key reactions utilized in the synthesis of complex molecules for pharmaceutical and materials science applications. While direct experimental data for this specific molecule is limited in the literature, this guide draws upon established principles and data from closely related analogues to provide a robust predictive framework for its synthetic utility.

Regioselectivity in C-Br Bond Functionalization

The two bromine atoms at the 3- and 5-positions of the pyridine ring exhibit differential reactivity, which can be exploited for selective mono- or di-functionalization. The C-Br bond at the 3-position is generally more electron-deficient and sterically accessible, making it more susceptible to certain transformations, particularly those involving oxidative addition to a metal catalyst. However, the specific reaction conditions, including the choice of catalyst, ligands, and base, can significantly influence the regiochemical outcome.

Key Reactions and Experimental Protocols

This section details the primary transformations involving the C-Br bonds of this compound, providing generalized experimental protocols based on analogous systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of this compound, selective mono- or di-arylation can be achieved. Based on studies of similar 3,5-dihalopyridines, the C-Br bond at the 5-position is often more reactive in Suzuki-Miyaura couplings.

Table 1: Inferred Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product | Inferred Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 5-Bromo-3-phenyl-2,6-dimethoxypyridine | 70-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 5-Bromo-3-(4-methoxyphenyl)-2,6-dimethoxypyridine | 80-95 |

| 3 | Phenylboronic acid (2.5 equiv.) | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (4) | DMF | 120 | 24 | 3,5-Diphenyl-2,6-dimethoxypyridine | 60-75 |

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, regioselectivity can be controlled to achieve mono- or di-amination. For many dihalopyridines, amination can be directed to a specific position based on the catalyst and ligand system employed.

Table 2: Inferred Reaction Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Major Product | Inferred Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 16 | 5-Bromo-3-morpholino-2,6-dimethoxypyridine | 75-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 5-Bromo-3-anilino-2,6-dimethoxypyridine | 70-85 |

| 3 | Morpholine (2.5 equiv.) | Pd₂(dba)₃ (4) | RuPhos (6) | K₃PO₄ (4) | t-BuOH | 110 | 24 | 3,5-Dimorpholino-2,6-dimethoxypyridine | 65-80 |

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) in a dry Schlenk tube.

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Add the amine (1.1 equiv.).

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties. Studies on 3,5-dibromo-2,6-dichloropyridine have shown that the C-Br bond at the 3-position is more reactive under Sonogashira conditions[1][2]. This selectivity is attributed to the higher electrophilicity of the C3 position.

Table 3: Inferred Reaction Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Major Product | Inferred Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 5-Bromo-3-(phenylethynyl)-2,6-dimethoxypyridine | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 8 | 5-Bromo-3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | 75-90 |

| 3 | Phenylacetylene (2.5 equiv.) | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 100 | 24 | 3,5-Bis(phenylethynyl)-2,6-dimethoxypyridine | 50-65 |

Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), the copper(I) catalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the terminal alkyne (1.2 equiv.) and stir the reaction mixture at the specified temperature (e.g., 60 °C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Lithiation and Metal-Halogen Exchange

Bromine-lithium exchange offers a powerful route to functionalize the pyridine ring by generating a nucleophilic organolithium intermediate. For the closely related 3,5-dibromo-2-methoxypyridine, lithiation occurs regioselectively at the C-5 position. This selectivity is attributed to the directing effect of the methoxy group and the greater thermodynamic stability of the resulting organolithium species.

Table 4: Inferred Conditions for Lithiation of this compound

| Entry | Lithiating Agent (equiv.) | Solvent | Temp (°C) | Quenching Electrophile | Expected Major Product | Inferred Yield (%) |

| 1 | n-BuLi (1.1) | THF | -78 | H₂O | 3-Bromo-2,6-dimethoxypyridine | 85-95 |

| 2 | n-BuLi (1.1) | THF | -78 | DMF | 5-Bromo-2,6-dimethoxy-3-pyridinecarboxaldehyde | 70-80 |

| 3 | n-BuLi (2.2) | THF | -78 to 0 | H₂O | 2,6-Dimethoxypyridine | 80-90 |

Experimental Protocol: Mono-lithiation and Quenching

-

Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., DMF, 1.2 equiv.) dropwise at -78 °C and continue stirring for another hour at this temperature.

-

Allow the reaction to warm to room temperature slowly.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate with two addressable C-Br bonds. The regioselectivity of its reactions can be controlled to afford a wide range of mono- and di-substituted pyridine derivatives. While direct experimental data for this specific molecule is not abundant, the reactivity patterns of closely related analogues provide a strong foundation for predicting its behavior in key organic transformations. The protocols and data presented in this guide offer a starting point for researchers to explore the rich chemistry of this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the specific reactivity and optimize reaction conditions for this promising compound.

References

An In-depth Technical Guide to the Electronic Properties of 3,5-Dibromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the heterocyclic compound 3,5-Dibromo-2,6-dimethoxypyridine. Due to its unique structural features, this pyridine derivative is of significant interest in the fields of medicinal chemistry and materials science. This document compiles and analyzes both theoretical and experimental data to offer a detailed understanding of its molecular orbital characteristics, charge distribution, and reactivity. The guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutic agents and functional materials.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their electronic and steric properties, which in turn dictates their biological activity and chemical reactivity. This compound is a polysubstituted pyridine derivative that combines the electron-withdrawing effects of two bromine atoms with the electron-donating nature of two methoxy groups. This unique combination of substituents creates a distinct electronic profile that is of considerable interest for applications in drug design, particularly in the development of kinase inhibitors and other targeted therapies.[3] Understanding the electronic properties of this molecule is paramount for predicting its interaction with biological targets and for designing novel derivatives with enhanced efficacy and selectivity.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often starting from a pyridine-based precursor. A common approach involves the bromination of a dimethoxypyridine derivative.

A general synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Electronic Properties: A Theoretical and Experimental Approach

The electronic properties of this compound have been investigated using a combination of spectroscopic techniques and computational chemistry.

Experimental Determination

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of the title compound.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation: A polycrystalline sample of this compound is used for analysis at room temperature. For FT-IR analysis, the sample is typically prepared as a KBr pellet. For FT-Raman, the sample is placed in a capillary tube.

-

Instrumentation:

-

FT-IR: A spectrometer covering the range of 4000-400 cm⁻¹ is used. The spectrum is recorded with a resolution of ±1 cm⁻¹.

-

FT-Raman: A spectrometer equipped with a Nd:YAG laser operating at 1064 nm for excitation is employed. The spectra are recorded in the 3500-100 cm⁻¹ range.

-

-

Data Analysis: The vibrational frequencies of the fundamental modes of the compound are identified and assigned.

Theoretical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and properties of molecules.

Computational Protocol: Density Functional Theory (DFT)

-

Software: Gaussian suite of programs is commonly used.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method for such calculations.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.

-

Calculations Performed:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis are calculated.

-

Caption: A typical workflow for the DFT-based calculation of electronic properties.

Key Electronic Property Data

While the full quantitative data from the primary study on this compound is not publicly available, the following table presents a summary of the types of data obtained and illustrative values based on similar substituted pyridines.

| Property | Description | Illustrative Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability of the molecule. | -6.5 to -7.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability of the molecule. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. | 4.5 to 5.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 1.0 to 2.0 Debye |

| Mulliken Atomic Charges | Provides an estimation of the partial atomic charges on each atom in the molecule. | Varies per atom |

Note: The illustrative values are based on DFT calculations for related bromo- and methoxy-substituted pyridine derivatives and should be treated as approximations for this compound.

Relevance in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. The electronic properties of substituted pyridines, such as this compound, make them attractive candidates for the development of inhibitors for various signaling pathways implicated in diseases like cancer and inflammation.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor. The bromine and methoxy substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity.

Inhibition of Signaling Pathways

While specific studies on the biological targets of this compound are limited, pyridine derivatives are known to inhibit key signaling pathways such as the p38 MAPK pathway, which is involved in inflammatory responses.[4] The inhibition of this pathway can modulate the production of pro-inflammatory cytokines.

Caption: A potential mechanism of action for this compound as an inhibitor of the p38 MAPK signaling pathway.

Conclusion

This compound possesses a unique set of electronic properties arising from the interplay of its bromo and methoxy substituents on the pyridine core. Theoretical calculations, supported by experimental spectroscopic data, indicate that this molecule has a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. These characteristics, coupled with the proven utility of the pyridine scaffold in medicinal chemistry, highlight the potential of this compound as a valuable building block for the design of novel kinase inhibitors and other targeted therapeutics. Further experimental validation of its biological activity is warranted to fully explore its potential in drug development.

References

- 1. rsc.org [rsc.org]

- 2. Prediction of biological targets for compounds using multiple-category Bayesian models trained on chemogenomics databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethoxypyridine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-dimethoxypyridine, a halogenated and methoxy-substituted pyridine derivative. It details the initial discovery and synthesis as reported in historical chemical literature, alongside its key physicochemical properties. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental protocols and a historical perspective on this compound.

Introduction

This compound is a polysubstituted aromatic heterocycle. The presence of two bromine atoms and two methoxy groups on the pyridine ring imparts unique reactivity and potential for further functionalization, making it a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methoxy groups create a distinct electronic environment within the pyridine ring, influencing its chemical behavior and potential biological activity. This guide explores the origins of this compound and its fundamental characteristics.

Discovery and History

The first documented synthesis of this compound was reported in 1953 by H. J. den Hertog and C. Jouwersma in the scientific journal Recueil des Travaux Chimiques des Pays-Bas. The synthesis was part of a broader investigation into the chemistry of pyridine derivatives. The primary objective of their work was to explore the reactivity of the then newly synthesized 2,6-dimethoxypyridine towards electrophilic bromination.

The historical significance of this discovery lies in its contribution to the fundamental understanding of substitution patterns in activated pyridine systems. The methoxy groups at the 2- and 6-positions strongly activate the pyridine ring towards electrophilic attack, directing the incoming bromine atoms to the 3- and 5-positions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 16727-44-9 | N/A |

| Molecular Formula | C₇H₇Br₂NO₂ | N/A |

| Molecular Weight | 296.95 g/mol | N/A |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.821 g/cm³ | [1] |

Synthesis and Experimental Protocols

The seminal work by den Hertog and Jouwersma described a straightforward method for the preparation of this compound from 2,6-dimethoxypyridine.

Synthesis of the Starting Material: 2,6-Dimethoxypyridine

The precursor, 2,6-dimethoxypyridine, was synthesized from 2,6-dibromopyridine.

Experimental Protocol:

A solution of 2,6-dibromopyridine in absolute methanol was treated with a solution of sodium methoxide in methanol. The reaction mixture was heated under reflux for several hours. After cooling, the solvent was removed under reduced pressure, and the residue was treated with water and extracted with an organic solvent. The organic extracts were dried and distilled to yield pure 2,6-dimethoxypyridine.

Caption: Synthesis of 2,6-Dimethoxypyridine.

Bromination of 2,6-Dimethoxypyridine to this compound

Experimental Protocol (as described by den Hertog and Jouwersma, 1953):

To a solution of 2,6-dimethoxypyridine in chloroform, a solution of bromine in chloroform was added dropwise with stirring. The reaction was carried out at room temperature. After the addition was complete, the reaction mixture was washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water. The chloroform layer was then dried over anhydrous sodium sulfate. The solvent was evaporated, and the resulting solid residue was recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford pure this compound.

Caption: Bromination of 2,6-Dimethoxypyridine.

Potential Applications in Drug Development

While the initial discovery of this compound was rooted in fundamental chemical research, its structural motifs are present in various biologically active molecules. Halogenated pyridines are a common feature in many pharmaceutical compounds. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The dimethoxy-substitution pattern can also influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross biological membranes. Although no specific signaling pathways involving this compound have been explicitly reported, its potential as a scaffold in the design of novel therapeutic agents warrants further investigation.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Researchers and scientists must consult official SDS documentation and conduct their own risk assessments before handling 3,5-Dibromo-2,6-dimethoxypyridine.

Introduction

This compound is a halogenated and methoxylated pyridine derivative.[1] Its structural features, including the reactive bromine atoms and the electron-donating methoxy groups, make it a potentially valuable intermediate in organic synthesis. Pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous pharmaceuticals.[2][3] The strategic placement of bromo- and methoxy- substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the known safety and handling protocols for this compound, alongside detailed experimental methodologies for its synthesis, based on established chemical literature for analogous compounds.

Safety and Handling

Hazard Identification and Classification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 16727-44-9 | [1] |

| Molecular Formula | C₇H₇Br₂NO₂ | [4][5] |

| Molecular Weight | 296.95 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 261 °C | [1] |

| Density | 1.821 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

First-Aid Measures

The following first-aid measures are recommended in case of exposure:

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risks:

| Aspect | Procedure |

| Handling | - Use only in a well-ventilated area, preferably in a chemical fume hood.- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.- Avoid breathing dust, fumes, gas, mist, vapors, or spray.- Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the work area. |

| Storage | - Store in a tightly closed container.- Keep in a cool, dry, and well-ventilated place.- Store away from incompatible materials such as strong oxidizing agents. |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber).- A chemical-resistant lab coat. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or for spill cleanup. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of related compounds. A potential two-step synthesis starting from 2,6-dimethoxypyridine is outlined below.

Step 1: Bromination of 2,6-dimethoxypyridine

This protocol is adapted from the bromination of similar pyridine derivatives.

Materials:

-

2,6-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 2,6-dimethoxypyridine (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Diagram of Proposed Synthetic Workflow:

Caption: A workflow diagram illustrating the proposed synthesis of this compound.

Potential Biological Activity and Structure-Activity Relationships

There is currently no direct experimental evidence available in the public domain regarding the specific biological activity or signaling pathways of this compound. However, the broader class of substituted pyridine derivatives is known to exhibit a wide range of pharmacological activities.[2][3]

The presence of methoxy groups and bromine atoms on the pyridine scaffold suggests that this compound could be investigated for several biological applications, including as an intermediate in the synthesis of potential anticancer, antimicrobial, or agrochemical agents.[3][7] Structure-activity relationship (SAR) studies on other pyridine derivatives have shown that the nature and position of substituents on the pyridine ring are critical for their biological activity.

Diagram of Key Concepts in Structure-Activity Relationship (SAR) Studies:

References

- 1. This compound, 99% CAS#: 16727-44-9 [amp.chemicalbook.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. Cas 16727-44-9,this compound, 99% | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dibromo-2,6-dimethoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organohalide or triflate.[1][2] 3,5-Dibromo-2,6-dimethoxypyridine is a valuable building block, and its use in Suzuki-Miyaura coupling allows for the sequential and selective introduction of aryl or heteroaryl substituents. This methodology provides a direct pathway to complex 3,5-di-substituted pyridine scaffolds, which are prevalent in medicinal chemistry and materials science. These application notes provide a detailed protocol and representative reaction conditions for this transformation.

Reaction Principle: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The widely accepted mechanism consists of three primary steps:

-

Oxidative Addition: The organohalide (this compound) reacts with the active Pd(0) catalyst to form a Pd(II) complex.[2]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide.[3] The base is crucial for activating the boronic acid.[3]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted dibromopyridines with various arylboronic acids. These conditions serve as a robust starting point for optimizing reactions with this compound. The reactivity can be influenced by the choice of catalyst, ligand, base, and solvent system.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/Ethanol (2:1) | Reflux | 24 | ~48% (mono-arylated)[5] |

| 2 | 4-Methoxyphenyl- boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | Good[6] |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | High |

| 4 | N-Boc-pyrrole-2- boronic acid | [Pd(allyl)Cl]₂ (1) | XPhos (2.5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80 | 12 | Good to Excellent[7] |

| 5 | Benzofuran-2- boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O (1:1) | 90 | 3 | High[8] |

| 6 | 4-Cyanophenyl- boronic acid | Pd(PPh₃)₄ (8) | - | K₂CO₃ (2.5) | Toluene/Ethanol (2:1) | Reflux | 24 | ~48%[5] |

Experimental Protocols

This section provides a generalized, detailed protocol for the mono-arylation of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)[1]

-

Round-bottom or Schlenk flask

-

Condenser and inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyridine.[9][10]

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[1]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).[1]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

-

Low or No Conversion: This may be due to an inefficient catalyst system or slow reaction. Consider increasing the temperature, reaction time, or catalyst loading. Screening different palladium catalysts, ligands, and bases can also identify more optimal conditions. Ensure all reagents and solvents are pure and, if necessary, anhydrous and properly deoxygenated.[1][11]

-

Formation of Side Products: Homo-coupling of the boronic acid is a common side reaction. This can sometimes be suppressed by using milder bases (e.g., K₂CO₃ instead of K₃PO₄), adjusting the solvent system, or ensuring strict anaerobic conditions.[1] Protodeboronation (hydrolysis of the boronic acid) can be minimized by using less harsh conditions or more stable boronate esters (e.g., pinacol esters).[11]

-

Double Coupling: To favor mono-arylation, use a slight excess (1.1-1.2 equivalents) of the boronic acid. To achieve di-arylation, a larger excess of the boronic acid (>2.2 equivalents) and potentially longer reaction times or more forcing conditions will be necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for the Sonogashira Reaction of 3,5-Dibromo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction